Cellular Potency Against KRAS G12C-Mutant H358 Cells
KRAS inhibitor-10 demonstrates sub-micromolar potency against the KRAS G12C-mutant non-small cell lung cancer cell line H358 in both 2D proliferation and 3D viability assays . Its 3D IC50 of 0.413 μM is comparable to the 2D proliferation IC50 of 0.2 μM, suggesting consistent activity across different assay formats. In comparison, the clinical-stage inhibitor adagrasib (MRTX849) shows an IC50 of 0.037 μM in a 3D H358 viability assay under similar conditions (72-hour incubation), indicating a ~11-fold higher potency [1]. Sotorasib (AMG-510) has reported IC50 values ranging from 0.029-0.060 μM in H358 cells [2].
| Evidence Dimension | In vitro cellular potency (IC50) against KRAS G12C-mutant H358 cells |
|---|---|
| Target Compound Data | 3D viability: 0.413 μM (7 days); 2D proliferation: 0.2 μM (72 hours) |
| Comparator Or Baseline | Adagrasib (MRTX849): 0.037 μM (3D viability, 72h); Sotorasib (AMG-510): 0.029-0.060 μM (2D viability) |
| Quantified Difference | Adagrasib is ~11-fold more potent; sotorasib is ~3-7 fold more potent than the 2D value of KRAS inhibitor-10. |
| Conditions | H358 NSCLC cells; CellTiter-Glo viability assay; 3D culture (7 days) vs. 2D culture (72h) |
Why This Matters
While less potent than clinical leads, the defined IC50 values for KRAS inhibitor-10 in both 2D and 3D H358 models provide a validated potency benchmark for its use as a research tool, especially in studies requiring a compound with a distinct chemotype (tetrahydroisoquinoline) compared to the tetrahydropyridopyrimidine (adagrasib) or quinazoline (sotorasib) scaffolds.
- [1] Hallin J, Engstrom LD, Hargis L, et al. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery. 2020;10(1):54-71. (Fig 2B). View Source
- [2] Canon J, Rex K, Saiki AY, et al. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. 2019;575(7781):217-223. (Extended Data Fig. 2). View Source
